molecular formula C7H9NO2 B6416748 6-azaspiro[3.4]octane-2,7-dione CAS No. 2090254-41-2

6-azaspiro[3.4]octane-2,7-dione

Cat. No.: B6416748
CAS No.: 2090254-41-2
M. Wt: 139.15 g/mol
InChI Key: HIXFUDMCYYLDHS-UHFFFAOYSA-N
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Description

6-azaspiro[34]octane-2,7-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azaspiro[3.4]octane-2,7-dione can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This can be done using conventional chemical transformations and minimal chromatographic purifications . Another method involves the use of [3+2] cycloaddition reactions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process is optimized to ensure high yields and purity, often employing automated systems for reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

6-azaspiro[3.4]octane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-azaspiro[3.4]octane-2,7-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a scaffold for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-azaspiro[3.4]octane-2,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-azaspiro[3.4]octane-2,7-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-azaspiro[3.4]octane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h1-4H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXFUDMCYYLDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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